molecular formula C11H15NO B026343 4-Butylbenzamide CAS No. 107377-07-1

4-Butylbenzamide

Cat. No. B026343
M. Wt: 177.24 g/mol
InChI Key: KFINRIKJBULSTD-UHFFFAOYSA-N
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Description

4-Butylbenzamide is a chemical compound that is part of the benzamide family. It is noteworthy due to its specific chemical properties and its potential applications in various fields. This compound, like other benzamides, typically features an amide functional group attached to a benzene ring.

Synthesis Analysis

The synthesis of 4-Butylbenzamide and its derivatives can involve multiple chemical pathways. For instance, one study reported the synthesis of related compounds via rhodium(III)-catalyzed annulation of N-arylbenzamidines, demonstrating a method that features excellent regioselectivity and broad substrate scope (Ren et al., 2021). Another method for synthesizing related benzamide compounds involved reactions with dicarboxylic acids, highlighting the flexibility in chemical synthesis strategies (Tothadi & Desiraju, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 4-Butylbenzamide, is characterized by the presence of an amide group attached to a benzene ring. Studies have shown that the molecular and crystal structures of such compounds can be complex and varied. For example, a study on related compounds revealed detailed molecular structures determined by single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in determining molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamides, including 4-Butylbenzamide, can undergo various chemical reactions due to their functional groups. These reactions can include interactions with other organic compounds, leading to the formation of complex structures and cocrystals, as observed in studies involving similar benzamide compounds (Manin et al., 2015). The presence of the amide group also influences the chemical properties such as solubility and interaction with solvents.

Physical Properties Analysis

The physical properties of 4-Butylbenzamide, like its solubility and melting point, are influenced by its molecular structure. Research on similar compounds provides insights into the solubility behavior in various solvents and the impact of molecular interactions on these properties (Ouyang et al., 2019).

Scientific Research Applications

  • Reproductive System Effects : Butyl paraben, a derivative of 4-Butylbenzamide, can negatively impact the male reproductive system, affecting spermatogenesis and serum testosterone levels at doses below the accepted daily intake in Japan (Oishi, 2002).

  • Impact on Electron-Impact Reactions : Studies on N-t-butylbenzamides demonstrate how substituent effects influence hydrogen transfer processes, with varying impacts based on the nature of the substituent groups (Tsai & Rubottom, 1974).

  • Anticonvulsant Activity : Certain 4-aminobenzamides, closely related to 4-Butylbenzamide, show promising anticonvulsant activities, with specific compounds demonstrating higher effectiveness than traditional treatments like phenobarbital and phenytoin (Clark et al., 1984).

  • Agricultural Applications : N-methyl-4-tert-butylbenzanilides exhibit high preventive activity against rice blast, a significant agricultural concern, with specific derivatives showing the most effectiveness (Ito et al., 2010).

  • Hydrogen-Bonded Complex Formation : N-butylbenzamides form hydrogen-bonded complexes with aromatic hydrocarbons, as observed through various spectroscopic techniques (Nikolić et al., 1984).

  • Study of Crystalline Forms : Research on crystalline forms of benzamide derivatives, including those similar to 4-Butylbenzamide, helps in understanding their structural and functional properties (Norman, 2008).

  • Hydrolysis Behavior : The hydrolysis of derivatives of 4-Butylbenzamide, such as 4-chloro-N-t-butylbenzamide, reveals insights into chemical reaction trends and kinetics (Hyland & O'Connor, 1973).

  • Self-Assembly Studies : Investigations into the self-assembly of N-butylbenzamides through hydrogen bonding contribute to understanding molecular interactions in different solvents (Nikolić et al., 1992).

  • Optical Properties : The study of phenylbenzoxazole-based compounds related to 4-Butylbenzamide provides insights into emission enhancement in molecular aggregates due to specific molecular packing and interactions (Qian et al., 2012).

  • Dermal Absorption : Research on parabens, including butyl derivatives, in human and animal models helps understand their absorption and metabolism in skin (Jewell et al., 2007).

Safety And Hazards

4-Butylbenzamide is recommended for use as laboratory chemicals and is advised against food, drug, pesticide or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

4-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINRIKJBULSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384251
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzamide

CAS RN

107377-07-1
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 200 ml of aqueous ammonium hydroxide was added dropwise 35 ml of 4-butylbenzoyl chloride. The resulting mixture was stirred at room temperature for several hours. The white solid was collected by filtration, washed with water, then hexane, and dried in vacuo at 60° C. to give 33.4 g (99% yield) of the desired product, mp 135°-136° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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